3-Bromo-2-(butylamino)-9h-fluoren-9-one
Description
3-Bromo-2-(butylamino)-9H-fluoren-9-one is a fluorenone derivative featuring a bromine atom at position 3 and a butylamino group at position 2. The fluorenone core (a bicyclic aromatic ketone) provides a planar, conjugated system that enhances electronic delocalization, making it a versatile scaffold for pharmaceutical and materials science applications. The bromine substituent introduces electron-withdrawing effects, while the butylamino group contributes electron-donating character and lipophilicity.
Properties
CAS No. |
3405-12-7 |
|---|---|
Molecular Formula |
C17H16BrNO |
Molecular Weight |
330.2 g/mol |
IUPAC Name |
3-bromo-2-(butylamino)fluoren-9-one |
InChI |
InChI=1S/C17H16BrNO/c1-2-3-8-19-16-10-14-13(9-15(16)18)11-6-4-5-7-12(11)17(14)20/h4-7,9-10,19H,2-3,8H2,1H3 |
InChI Key |
UITMILLRRMLWEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C=C2C3=CC=CC=C3C(=O)C2=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(butylamino)-9h-fluoren-9-one typically involves multiple steps, starting from commercially available precursors
Industrial Production Methods
Industrial production of 3-Bromo-2-(butylamino)-9h-fluoren-9-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(butylamino)-9h-fluoren-9-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The fluorenone core can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can replace the bromine atom in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the fluorenone core.
Reduction: Reducing agents like sodium borohydride (NaBH4) can reduce the fluorenone to its corresponding alcohol.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Oxidized fluorenone derivatives.
Reduction: Reduced fluorenone derivatives.
Coupling: Complex molecules with extended aromatic systems.
Scientific Research Applications
3-Bromo-2-(butylamino)-9h-fluoren-9-one has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(butylamino)-9h-fluoren-9-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways involved can vary based on the context of its use .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Position Effects
1-Bromo-3-chloro-9H-fluoren-2-amine (C₁₃H₉BrClN)
- Structural Differences : Bromine at position 1 and chlorine at position 3, with a primary amine at position 2.
- The absence of a butyl chain decreases lipophilicity (logP ≈ 3.2 vs. estimated 4.5 for the target compound), influencing solubility and bioavailability .
3-Bromo-9H-fluoren-9-one (CAS 2041-19-2)
- Structural Differences: Lacks the butylamino group at position 2.
- Impact on Properties: The parent compound has a molecular weight of 259.10 g/mol, while the target compound’s addition of a butylamino group increases its molecular weight to approximately 332.21 g/mol. The butyl chain enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
3-Bromo-2-nitro-9H-fluoren-9-one (CAS 96463-28-4)
- Structural Differences: Features a nitro group at position 2 instead of butylamino.
- Synthetic Relevance: Nitro groups are common intermediates for introducing amines via reduction (e.g., catalytic hydrogenation). Reported yields for nitro-fluorenone derivatives reach 92%, suggesting feasible pathways for synthesizing the target compound .
Aminoanthraquinone Derivatives (e.g., 2-(butylamino)anthracene-9,10-dione)
- Activity : Exhibits potent cytotoxicity against MCF-7 (IC₅₀ = 1.1 µg/mL) and Hep-G2 (IC₅₀ = 3.0 µg/mL) cell lines .
- However, the fluorenone core’s smaller conjugated system may reduce binding affinity compared to anthraquinones.
O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives
- Activity: Demonstrates antimicrobial and antibiofilm properties, particularly when loaded onto iron oxide nanoparticles .
- Relevance to Target Compound: The target’s bromine and butylamino groups could similarly enhance interactions with bacterial membranes or enzymes, though empirical data are needed.
Reductive Amination of Fluorenones
- Procedure: 9H-Fluoren-9-one undergoes reductive amination with formamide and formic acid at 180°C, yielding isocyano derivatives in 72% yield .
- Applicability to Target Compound: A similar approach could introduce the butylamino group via nucleophilic substitution if a suitable leaving group (e.g., nitro) is present at position 2.
Halogenation and Amination Sequence
Physicochemical and Application-Based Comparisons
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Key Functional Groups |
|---|---|---|---|
| 3-Bromo-2-(butylamino)-9H-fluoren-9-one | 332.21 | 4.5 | Bromine, butylamino, ketone |
| 1-Bromo-3-chloro-9H-fluoren-2-amine | 294.58 | 3.2 | Bromine, chlorine, amine |
| 3-Bromo-9H-fluoren-9-one | 259.10 | 3.8 | Bromine, ketone |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
